molecular formula C8H8BrNO2 B107829 1-(2-Bromoethyl)-2-nitrobenzene CAS No. 16793-89-8

1-(2-Bromoethyl)-2-nitrobenzene

Cat. No. B107829
CAS RN: 16793-89-8
M. Wt: 230.06 g/mol
InChI Key: SJLIPOVZERLCNL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethyl group attached to the first carbon of the benzene ring and a nitro group attached to the second carbon. This compound is utilized in the production of pharmaceuticals, dyes, and electroluminescent materials due to its reactivity and ability to undergo various chemical transformations.

Synthesis Analysis

The synthesis of 1-(2-Bromoethyl)-2-nitrobenzene and its derivatives can be achieved through different chemical pathways. One method involves the palladium0-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters, which leads to the formation of beta-aryl derivatives. These derivatives can then be converted into quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones through further reactions with dihydrogen in the presence of Pd on C or with TiCl3 in aqueous acetone . Another approach for synthesizing 1-(2-Bromoethyl)-2-nitrobenzene involves the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane, with optimization of reaction conditions such as temperature, solvent, time, and reactant proportions .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)-2-nitrobenzene is influenced by the presence of electron-withdrawing and electron-donating substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, while the bromoethyl group can be considered as an electron-donating substituent due to the alkyl chain. The electronic structure of related bromo- and nitrobenzene compounds has been investigated using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), which reveal the molecular orbital density of states and the interaction between the molecule and the substrate .

Chemical Reactions Analysis

1-(2-Bromoethyl)-2-nitrobenzene is reactive and can undergo various chemical reactions. For instance, its electrochemical reduction at carbon cathodes in dimethylformamide (DMF) leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor during the electrolysis process . Additionally, the radical anions of related bromo-nitrobenzene compounds exhibit reactivity in room temperature ionic liquids, which is different from their behavior in conventional non-aqueous solvents, suggesting that the ionic solvent promotes the reactivity of the radical anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethyl)-2-nitrobenzene are determined by its functional groups. The presence of the bromoethyl group increases its reactivity towards nucleophilic substitution reactions, while the nitro group contributes to its electron-accepting ability. The compound's reactivity is also influenced by the solvent and reaction conditions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene, where the yield and purity are significantly affected by the choice of solvent and nitration conditions . The electrochemical properties of related compounds, such as dibenzopentalenes synthesized from 2-bromo-1-ethynylbenzenes, show amphoteric redox properties, which are indicative of the potential reactivity of 1-(2-Bromoethyl)-2-nitrobenzene in redox reactions .

Scientific Research Applications

Electrosynthesis of 1-Nitro-2-vinylbenzene and 1H-Indole

  • Research Context: Electrochemical reduction studies at carbon cathodes.
  • Findings: The compound is involved in producing 1-nitro-2-vinylbenzene and 1H-indole through electrosynthesis. This process is significant in organic electrochemistry and offers a route to synthesize these compounds (Du & Peters, 2010).

Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

  • Research Context: Synthesis in the context of medicinal chemistry.
  • Findings: The compound is a key intermediate in the preparation of dofetilide, a medication used for treating arrhythmia. The synthesis process and its optimization are of interest in pharmaceutical research (Guang-xin, 2006).

Investigations into OH−-Induced β-Elimination Reactions

  • Research Context: Chemical behavior in various solvent mixtures.
  • Findings: 1-(2-Bromoethyl)-2-nitrobenzene's reactivity in OH−-induced elimination reactions, contributing to understanding of its chemical properties in different solvent environments (Alunni, Melis, & Ottavi, 2006).

Palladium[0]-Mediated Ullmann Cross-Coupling

  • Research Context: Application in organic synthesis.
  • Findings: The compound is used in the palladium-mediated cross-coupling reaction to produce various organic compounds, highlighting its utility in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Role in Nucleophilic Aromatic Substitution by Hydrogen

  • Research Context: Reaction with sodium borohydride.
  • Findings: It participates in reactions leading to nitrobenzene and showcases aromatic hydrogen exchange. This study contributes to the understanding of nucleophilic aromatic substitution mechanisms (Gold, Miri, & Robinson, 1980).

Photoreduction Studies

  • Research Context: Photoelectrochemical reduction.
  • Findings: Involved in studies of photoelectrochemical reduction, showcasing its behavior under specific light conditions and contributing to photophysical knowledge (Compton & Dryfe, 1994).

Role in Polymer Solar Cells

  • Research Context: Improvement of solar cell performance.
  • Findings: Its addition to polymer solar cells enhances power conversion efficiency, indicating its potential use in solar energy technologies (Fu et al., 2015).

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage .

Future Directions

This would involve discussing potential future applications or areas of research for the compound .

properties

IUPAC Name

1-(2-bromoethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIPOVZERLCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494319
Record name 1-(2-Bromoethyl)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-nitrobenzene

CAS RN

16793-89-8
Record name 1-(2-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenethyl bromide
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Synthesis routes and methods I

Procedure details

Triphenylphosphine (39.2 g, 0.150 mol) and carbon tetrabromide (49.5 g, 0.150 mol) were added sequentially to a solution of 2-(2-hydroxyethyl)-nitrobenzene (25.0 g, 0.150 mol) in methylene chloride (400 mL) at 0° C. The reaction was stirred overnight and quenched with saturated sodium bicarbonate solution. The methylene chloride phase was washed with saturated brine and dried over magnesium sulfate. The crude product was treated with ethyl acetate, and the precipitated triphenylphosphine oxide removed by filtration. Further purification by flash chromatography by (silica gel, 0–10% ethyl acetate in hexane gradient elution) produced the title compound (27.9 g).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-hydroxyethyl)-2-nitrobenzene (21 ml, 150 mmol) and triphenylphosphine (39.2 g, 150 mmol) in DCM (400 ml) at 0° C. was add CBr4 (49.5 g, 150 mmol) in portions and the reaction mixture was stirred from 0° C. to RT overnight. The reaction mixture was quenched with sat. aq. Na2CO3, the layers were separated and the organic layer was washed with brine, dried (MgSO4) and evaporated to dryness. The residue was treated with EtOAc and the precipitated Ph3O was filtered and the solvent removed. This was repeated twice more. Purification by column chromatography (0% to 10% EtOAc in Hx) gave an oil that solidified on standing.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2.5 ml of 2-(2-nitrophenyl)ethanol and 5.4 ml of PBr3 were stirred and mixed at 0° C. for 30 minutes to carry out reaction, and the resultant reaction mixture was diluted with 30 ml of benzene and the diluted mixture was then poured into 30 ml of water. The separated organic layer was separated, dried over anhydrous sodium sulfate, and then treated under reduced pressure to distill off the solvent, thereby obtaining 3 g of the crude product of 2-(2-nitrophenyl)ethyl bromide.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Du, DG Peters - Journal of The Electrochemical Society, 2010 - iopscience.iop.org
Studies of the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene (1) and 1-(2-bromoethyl)-2-nitrobenzene (2) at carbon cathodes in dimethylformamide (DMF) containing …
Number of citations: 10 iopscience.iop.org

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